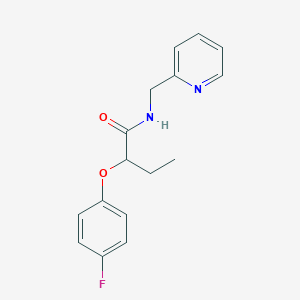
2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide, also known as FTY720 or fingolimod, is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications. FTY720 was first synthesized in 1992 by scientists at the pharmaceutical company Novartis, and it has since been studied extensively for its ability to modulate the immune system and treat various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide involves the modulation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid mediator that plays a role in immune cell trafficking and inflammation. 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide is phosphorylated by sphingosine kinase 2 to form 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide-phosphate, which binds to S1P receptors and internalizes them. This leads to the sequestration of lymphocytes in lymph nodes and prevents their migration to sites of inflammation.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has several biochemical and physiological effects, including the modulation of immune cell trafficking, the inhibition of cytokine production, and the induction of apoptosis in cancer cells. 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide also has a protective effect on neurons and has been shown to reduce neuronal damage in animal models of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide in lab experiments is its well-established mechanism of action and pharmacokinetics. 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been studied extensively in animal models and clinical trials, and its effects on the immune system are well-understood. However, one limitation of using 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide in lab experiments is its potential toxicity and side effects. 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to cause bradycardia and macular edema in some patients, and these effects should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide, including the development of new derivatives with improved pharmacokinetics and efficacy. 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has also been studied in combination with other drugs for the treatment of various diseases, and further research is needed to determine the optimal combination therapies. Additionally, the potential use of 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide in other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide involves several steps, including the reaction of 2-bromoethyl butyrate with 4-fluorophenol to form 2-(4-fluorophenoxy)ethyl butyrate. This compound is then reacted with pyridine to form 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide. The final product is purified through a series of chromatography steps to obtain pure 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, organ transplantation, and cancer. In multiple sclerosis, 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to reduce the number of relapses and slow the progression of the disease. In organ transplantation, 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been used to prevent graft rejection by modulating the immune system. In cancer, 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-15(21-14-8-6-12(17)7-9-14)16(20)19-11-13-5-3-4-10-18-13/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHDSYACQFKUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-bromo-4-hydroxy-2-[(isopropylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4885684.png)
![3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}](/img/structure/B4885691.png)
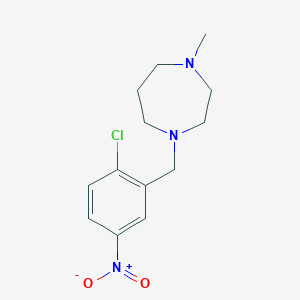
![N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4885714.png)
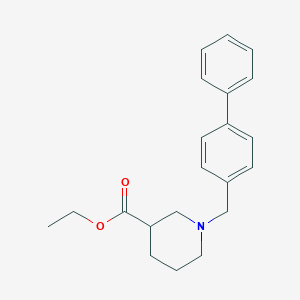
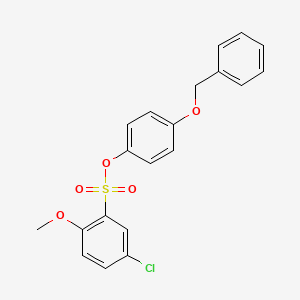
![1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4885739.png)
![1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4885751.png)
![N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea](/img/structure/B4885759.png)

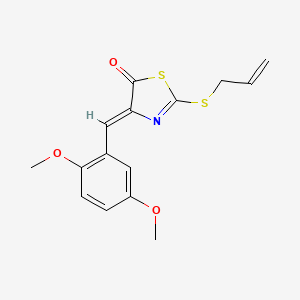
![3-{[(3,4-dichlorobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4885770.png)
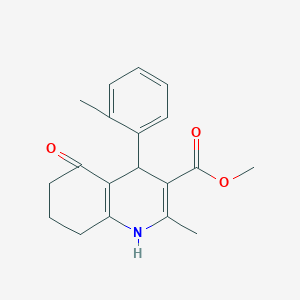
![(2R*,6R*)-2-allyl-1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4885790.png)